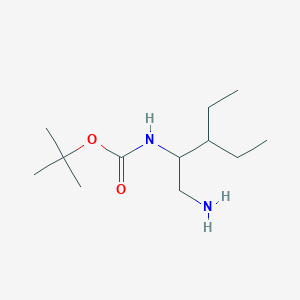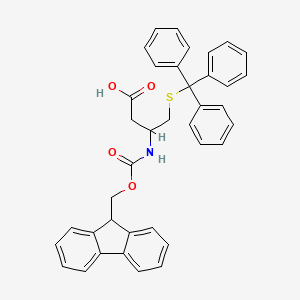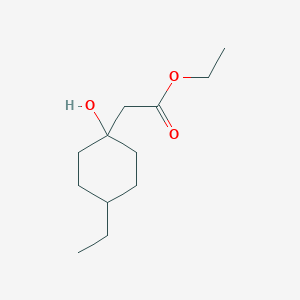
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride is a chemical compound with the molecular formula C9H19N3O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the urea group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)methylurea
- 1,1-Dimethyl-3-(1-methylpiperidin-4-yl)urea
Uniqueness
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H20ClN3O |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11(2)9(13)10-8-4-6-12(3)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H |
InChI Key |
OXRMJSFDZWSTHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)




![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)






